6-Bromo-7-fluorochroman-4-amine
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Overview
Description
6-Bromo-7-fluorochroman-4-amine is a chemical compound with the molecular formula C9H9BrFNO It is a derivative of chroman, a bicyclic organic compound, and contains bromine and fluorine atoms attached to the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluorochroman-4-amine typically involves the bromination and fluorination of chroman derivatives. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
6-Bromo-7-fluorochroman-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The amine group at the 4th position can form hydrogen bonds with active site residues, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-chlorochroman-4-amine: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-7-methylchroman-4-amine: Contains a methyl group instead of fluorine.
7-Fluoro-6-iodochroman-4-amine: Contains an iodine atom instead of bromine.
Uniqueness
6-Bromo-7-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2 |
InChI Key |
SBMBPLQOIUUGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)Br)F |
Origin of Product |
United States |
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